molecular formula C14H11FN2O3 B12007833 N'-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 767334-13-4

N'-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide

Katalognummer: B12007833
CAS-Nummer: 767334-13-4
Molekulargewicht: 274.25 g/mol
InChI-Schlüssel: HIKYVRLYWBGXAH-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of both fluorobenzylidene and dihydroxybenzohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

767334-13-4

Molekularformel

C14H11FN2O3

Molekulargewicht

274.25 g/mol

IUPAC-Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C14H11FN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+

InChI-Schlüssel

HIKYVRLYWBGXAH-LZYBPNLTSA-N

Isomerische SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Kanonische SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.